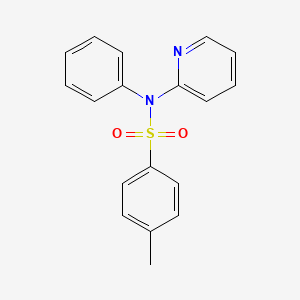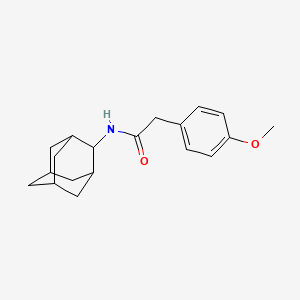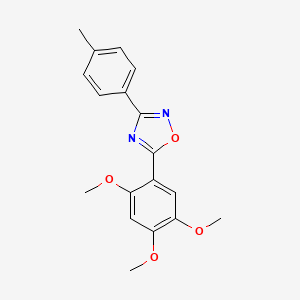
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide, also known as MPB, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide may act by inhibiting the activity of certain enzymes or proteins that are involved in the development of various diseases. For example, 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been shown to have low toxicity in animals. However, one limitation of using 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide. One area of research could be to further investigate the mechanism of action of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide. This could involve identifying the specific enzymes or proteins that 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide interacts with and determining how it affects their activity. Another area of research could be to investigate the potential use of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, future research could focus on developing more potent analogs of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-aminopyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmagnesium bromide and methyl iodide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. 4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methyl-N-phenyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-15-10-12-17(13-11-15)23(21,22)20(16-7-3-2-4-8-16)18-9-5-6-14-19-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDMUUAFWETSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-phenyl-N-2-pyridinylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
